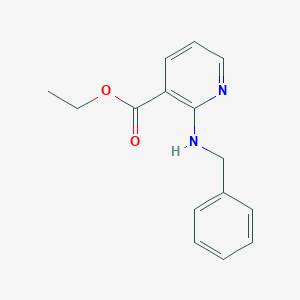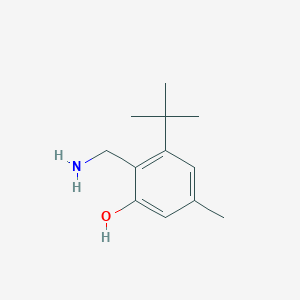
(-)-Norgestrel-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Norgestrel-d6: is a deuterated form of (-)-Norgestrel, a synthetic progestogen used in hormonal contraceptives. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is of significant interest in pharmaceutical research due to its potential improved pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Norgestrel-d6 typically involves the incorporation of deuterium atoms into the (-)-Norgestrel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated lithium aluminum hydride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography and crystallization. The use of deuterated solvents and reagents in large quantities can be cost-prohibitive, making the optimization of reaction conditions crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Norgestrel-d6 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and deuterated lithium aluminum hydride (LiAlD4).
Substitution: Halogens (Br2, Cl2), nucleophiles (e.g., sodium methoxide, NaOCH3), and electrophiles (e.g., sulfuric acid, H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry:
Isotope Labeling: (-)-Norgestrel-d6 is used in isotope labeling studies to trace metabolic pathways and understand the pharmacokinetics of drugs.
Analytical Chemistry: The compound serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology:
Hormonal Studies: this compound is used to study the effects of progestogens on biological systems, including their role in reproductive health and hormone regulation.
Medicine:
Pharmacokinetics: Research on this compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of progestogens, leading to the development of more effective contraceptives.
Drug Development: The compound is used in the development of new hormonal therapies with improved stability and efficacy.
Industry:
Pharmaceutical Manufacturing: this compound is used in the production of deuterated drugs, which can have enhanced therapeutic properties and reduced side effects.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Norgestrel-d6 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The primary pathways involved include:
Reproductive System Regulation: this compound influences the menstrual cycle, ovulation, and maintenance of pregnancy.
Hormone Regulation: The compound modulates the levels of other hormones, such as estrogen and luteinizing hormone (LH), through feedback mechanisms.
Comparación Con Compuestos Similares
(-)-Norgestrel: The non-deuterated form of (-)-Norgestrel-d6, commonly used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of (-)-Norgestrel, widely used in emergency contraception and intrauterine devices (IUDs).
Desogestrel: Another synthetic progestogen with similar applications in hormonal contraceptives.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency, making it a valuable compound in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13R,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20+,21-/m0/s1/i5D2,6D2,13D,16D |
Clave InChI |
WWYNJERNGUHSAO-GNKCLBSCSA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)


